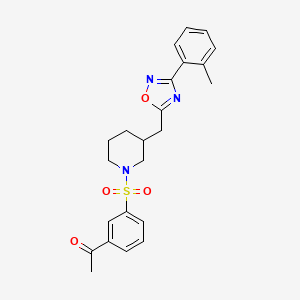

N-((1-benzylpiperidin-4-yl)methyl)-2-chlorobenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

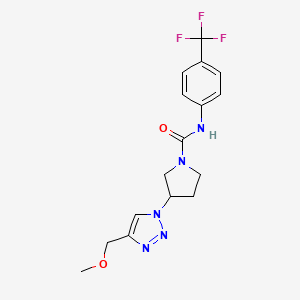

N-((1-benzylpiperidin-4-yl)methyl)-2-chlorobenzenesulfonamide is a chemical compound. It is related to a class of compounds that have been studied for their potent analgesic activity and reduced side effects . The empirical formula for a similar compound is C19H21FN2O and its molecular weight is 312.38 .

Synthesis Analysis

The synthesis of related compounds involves the use of acetylhydrazide and 1-(phenylmethyl)-piperidin-4-one in ethanol . The reaction yields a crystalline solid . More detailed synthesis procedures and conditions may be found in the referenced literature .Molecular Structure Analysis

The crystal structure of a related compound, N′-(1-benzylpiperidin-4-yl)acetohydrazide, has been determined using single-crystal X-ray diffraction . The structure is monoclinic Cc with unit cell parameters a = 14.1480 (3) Å, b = 14.1720 (4) Å, c = 27.6701 (7) Å, β = 96.956 (1)°, α = γ = 90° . The compound crystallizes with four crystallographically unique molecules in the asymmetric unit .Wissenschaftliche Forschungsanwendungen

Application in Medicinal Chemistry

Specific Scientific Field

The compound is used in the field of Medicinal Chemistry .

Summary of the Application

The compound is a part of a study into new Fentanyl-derived opioid compounds with potent analgesic activity and reduced side effects . It is synthesized as a starting material for the synthesis of a wide variety of Fentanyl-based analgesics .

Methods of Application or Experimental Procedures

The compound was synthesized by adding a solution of 1-(phenylmethyl)-piperidin-4-one in ethanol to a solution of acetylhydrazide in ethanol . The mixture was left overnight, then the ethanol was evaporated and the remaining product was crystallized from acetone .

Results or Outcomes

The compound N′-(1-benzylpiperidin-4-yl)acetohydrazide crystallizes with four crystallographically unique molecules in the asymmetric unit . Each molecule has a very similar conformation but there is no evidence of pseudo-symmetry .

Derivatives of N-Benzylpiperidines

Specific Scientific Field

The derivatives of N-Benzylpiperidines are used in the field of Medicinal Chemistry .

Summary of the Application

Piperidines, including N-Benzylpiperidines, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Methods of Application or Experimental Procedures

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Results or Outcomes

Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

N-(1-Benzylpiperidin-4-yl)-6,7-dimethoxy-2-(4-methyl-1,4-diazepan-1-yl)quinazolin-4-amine

Specific Scientific Field

This compound is used in the field of Medicinal Chemistry .

Summary of the Application

This compound is a derivative of N-Benzylpiperidines and is used in the synthesis of various pharmaceuticals .

Methods of Application or Experimental Procedures

The compound is synthesized through a series of chemical reactions, including the reaction of 1-(phenylmethyl)-piperidin-4-one with acetylhydrazide .

Results or Outcomes

The compound crystallizes with four crystallographically unique molecules in the asymmetric unit .

1-(1-Benzylpiperidin-4-yl)-N-methylmethanamine

Specific Scientific Field

This compound is also used in the field of Medicinal Chemistry .

Methods of Application or Experimental Procedures

The compound is synthesized through a series of chemical reactions .

Results or Outcomes

The compound is used as a building block in the synthesis of various pharmaceuticals .

Eigenschaften

IUPAC Name |

N-[(1-benzylpiperidin-4-yl)methyl]-2-chlorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN2O2S/c20-18-8-4-5-9-19(18)25(23,24)21-14-16-10-12-22(13-11-16)15-17-6-2-1-3-7-17/h1-9,16,21H,10-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRTXFDMGPNIGOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNS(=O)(=O)C2=CC=CC=C2Cl)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-benzylpiperidin-4-yl)methyl)-2-chlorobenzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chlorophenyl)-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B2884625.png)

![1-(Imidazo[1,2-b]pyridazin-6-yl)piperidin-4-ol](/img/structure/B2884626.png)

![N-isobutyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2884627.png)

![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2884630.png)

![(2-Isopropyl-2-azaspiro[4.5]dec-4-yl)methanamine](/img/structure/B2884631.png)

![1-[(4-BRomo-2-methylbenzene)sulfonyl]pyrrolidine](/img/structure/B2884635.png)

![2-{1-[(Tert-butoxy)carbonyl]-4,4-dimethylpyrrolidin-2-yl}acetic acid](/img/structure/B2884637.png)